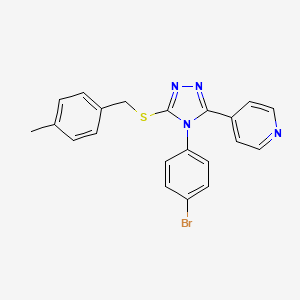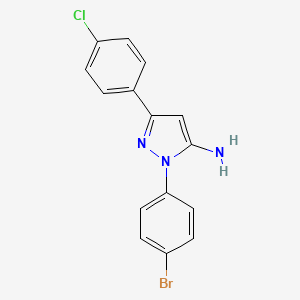![molecular formula C19H16N2O5 B12029845 3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid](/img/structure/B12029845.png)
3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid typically involves multiple steps:
Formation of the 2,3-Dihydrobenzo[B][1,4]dioxin ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the 1-(4-methoxyphenyl)-1H-pyrazole: This step involves the reaction of 4-methoxyphenylhydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.
Coupling of the two moieties: The final step involves coupling the 2,3-Dihydrobenzo[B][1,4]dioxin ring with the 1-(4-methoxyphenyl)-1H-pyrazole under conditions that promote the formation of the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and pyrazole moieties.
Reduction: Reduction reactions can target the aromatic rings and the carboxylic acid group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and signal transduction pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-phenyl-1H-pyrazole-5-carboxylic acid
- 3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid
- 3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid
Uniqueness
The presence of the 4-methoxyphenyl group in 3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid imparts unique electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more suitable for specific applications.
Properties
Molecular Formula |
C19H16N2O5 |
|---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C19H16N2O5/c1-24-14-5-3-13(4-6-14)21-16(19(22)23)11-15(20-21)12-2-7-17-18(10-12)26-9-8-25-17/h2-7,10-11H,8-9H2,1H3,(H,22,23) |
InChI Key |
DKRIMLCMDKQDJF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC4=C(C=C3)OCCO4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5E)-2-(4-chlorophenyl)-5-(2,5-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12029785.png)

![N-(3-chloro-4-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12029790.png)
![3-[(E)-(3-Methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(4-morpholinyl)propyl]amino}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12029799.png)


![N-(4-methoxyphenyl)-2-[(4-prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12029815.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B12029819.png)
![3-[(E)-(2-(4-Chlorophenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B12029823.png)
![N-(3,5-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12029837.png)
methylidene}-1-[2-(dimethylamino)ethyl]-5-(pyridin-4-yl)pyrrolidine-2,3-dione](/img/structure/B12029847.png)
![[1-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-ethoxybenzoate](/img/structure/B12029849.png)

